![molecular formula C11H14N2O3 B1518628 Morpholin-4-YL(pyridin-3-YL)acetic acid CAS No. 933761-00-3](/img/structure/B1518628.png)
Morpholin-4-YL(pyridin-3-YL)acetic acid
Overview
Description
“Morpholin-4-YL(pyridin-3-YL)acetic acid” is a chemical compound with the CAS Number: 933761-00-3 . It has a molecular weight of 222.24 and a linear formula of C11 H14 N2 O3 . It is also known as MPAA.
Molecular Structure Analysis
The molecular structure of “Morpholin-4-YL(pyridin-3-YL)acetic acid” is represented by the linear formula C11 H14 N2 O3 .Physical And Chemical Properties Analysis
“Morpholin-4-YL(pyridin-3-YL)acetic acid” is a solid at room temperature . It has a molecular weight of 222.24 and a linear formula of C11 H14 N2 O3 .Scientific Research Applications
Chemical Properties
Morpholin-4-YL(pyridin-3-YL)acetic acid has a molecular weight of 222.24 and its IUPAC name is 4-morpholinyl (3-pyridinyl)acetic acid . It is a solid substance and is usually stored at -20°C .
Kinase Inhibitor Research
This compound has been used in the discovery and optimization of a novel series of potent LRRK2 inhibitors . The focus of this research was on improving kinome selectivity using a surrogate crystallography approach .
Prodrug Concept in Cancer Research
The prodrug concept has raised considerable interest in cancer research due to its potential to overcome common problems associated with chemotherapy . Morpholin-4-YL(pyridin-3-YL)acetic acid, as a small-molecule tyrosine kinase inhibitor, could be a potential candidate for this concept .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . As Morpholin-4-YL(pyridin-3-YL)acetic acid contains an indole nucleus, it could potentially exhibit these activities .
Protein Kinase Inhibitory Potency
The planar pyrido[3,4-g]quinazoline tricyclic system, which is similar to the structure of Morpholin-4-YL(pyridin-3-YL)acetic acid, was found to maintain the protein kinase inhibitory potency . This suggests that Morpholin-4-YL(pyridin-3-YL)acetic acid could potentially be used in protein kinase research .
Antiviral Activity
Indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . Given the structural similarity of Morpholin-4-YL(pyridin-3-YL)acetic acid to indole, it could potentially exhibit antiviral activity .
Safety and Hazards
properties
IUPAC Name |
2-morpholin-4-yl-2-pyridin-3-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)10(9-2-1-3-12-8-9)13-4-6-16-7-5-13/h1-3,8,10H,4-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVNNXIIBJAOPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CN=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656356 | |
Record name | (Morpholin-4-yl)(pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-YL(pyridin-3-YL)acetic acid | |
CAS RN |
933761-00-3 | |
Record name | (Morpholin-4-yl)(pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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